N-pentadecanoyl-L-Homoserine lactone

Descripción general

Descripción

N-pentadecanoyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are signaling molecules used in bacterial quorum sensing. Quorum sensing is a regulatory system that controls gene expression in response to cell density, influencing various bacterial behaviors such as biofilm formation and virulence factor production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-pentadecanoyl-L-Homoserine lactone can be synthesized through chemical synthesis or biological fermentation. The chemical synthesis involves a series of reactions, including esterification . The biological fermentation method utilizes specific bacteria to produce the compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply to ensure efficient bacterial growth and compound production .

Análisis De Reacciones Químicas

Types of Reactions: N-pentadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the acyl chain, potentially altering the compound’s signaling properties.

Reduction: This reaction can reduce the carbonyl group in the lactone ring.

Substitution: This reaction can replace functional groups on the acyl chain or lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

N-pentadecanoyl-L-Homoserine lactone has numerous applications in scientific research:

Chemistry: It is used to study chemical signaling and reaction mechanisms.

Biology: It plays a crucial role in understanding bacterial communication and behavior, particularly in biofilm formation and pathogenicity.

Medicine: It is investigated for its potential in developing antimicrobial therapies by disrupting bacterial quorum sensing.

Industry: It is used in biotechnological applications, such as bioremediation and the development of biosensors

Mecanismo De Acción

N-pentadecanoyl-L-Homoserine lactone exerts its effects through the quorum sensing system. It binds to specific receptor proteins, such as the LasR receptor in bacteria, activating or repressing the transcription of target genes. This regulation influences various bacterial processes, including virulence factor production and biofilm formation .

Comparación Con Compuestos Similares

- N-3-hydroxydodecanoyl homoserine lactone

- N-3-hydroxydodecadienoyl homoserine lactone

- N-3-oxododecenoyl homoserine lactone

Comparison: N-pentadecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length and structure, which influence its binding affinity and specificity to receptor proteins. This uniqueness allows it to regulate distinct sets of genes compared to other N-acyl homoserine lactones .

Actividad Biológica

N-pentadecanoyl-L-homoserine lactone (C15-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. This article explores the biological activity of C15-HSL, focusing on its role in bacterial communication, plant interactions, and potential therapeutic applications.

Structure and Properties

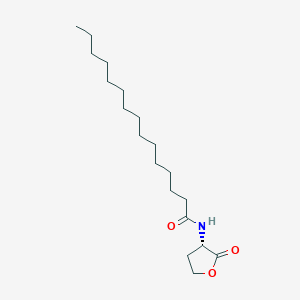

This compound consists of a homoserine lactone core with a pentadecanoyl acyl chain. The structure is characterized by its hydrophobic acyl chain, which influences its interaction with biological membranes and receptors.

Quorum Sensing Mechanism

C15-HSL is involved in the quorum sensing (QS) systems of various Gram-negative bacteria. These systems regulate gene expression in response to cell density, allowing bacteria to coordinate behaviors such as biofilm formation, virulence factor production, and bioluminescence.

Key Findings:

- Activation of LuxR : C15-HSL can activate LuxR-type receptors, leading to the expression of QS-regulated genes. This mechanism has been demonstrated in Pseudomonas aeruginosa, where C15-HSL plays a role in pathogenicity and biofilm development .

- Inhibition Studies : Structural analogs of C15-HSL have been synthesized to study their effects on QS. Some analogs exhibit antagonistic properties, inhibiting the action of C15-HSL on LuxR receptors, thus providing insights into potential therapeutic strategies against bacterial infections .

Biological Activity in Plants

Recent studies have shown that AHLs, including C15-HSL, can influence plant growth and development. The interaction between AHLs and plants is significant for understanding plant-microbe interactions.

Case Studies:

- Arabidopsis thaliana Response : Experiments demonstrated that exposure to AHLs resulted in altered root elongation patterns in A. thaliana. Specifically, low concentrations of C15-HSL promoted root growth, while higher concentrations inhibited it .

- Medicago truncatula : Similar effects were observed in M. truncatula, suggesting that AHLs can modulate plant responses to microbial signals .

Interaction with Human Receptors

Recent research has identified that certain AHLs can activate human transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. This interaction suggests a potential role for AHLs in modulating pain and inflammatory responses.

Research Insights:

- TRPV1 Activation : A study found that C15-HSL activates TRPV1 channels in human cells, indicating its potential role as a signaling molecule beyond microbial communication .

- Implications for Pain Management : The activation of TRP channels by AHLs could lead to novel approaches in managing pain and inflammation through modulation of these pathways .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]pentadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSONEVYPXSPEI-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.